molecular formula C15H21ClN2O3S B4477588 N-[(4-CHLOROPHENYL)METHYL]-1-METHANESULFONYL-N-METHYLPIPERIDINE-3-CARBOXAMIDE

N-[(4-CHLOROPHENYL)METHYL]-1-METHANESULFONYL-N-METHYLPIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4477588
M. Wt: 344.9 g/mol
InChI Key: SMEMVKRBMQKLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-CHLOROPHENYL)METHYL]-1-METHANESULFONYL-N-METHYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methanesulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-METHANESULFONYL-N-METHYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. This can be achieved through the reaction of piperidine with various reagents to introduce the necessary functional groups. The chlorophenyl group is then introduced through a substitution reaction, followed by the addition of the methanesulfonyl group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to remove any impurities and obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-1-METHANESULFONYL-N-METHYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogens for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-1-METHANESULFONYL-N-METHYLPIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-METHANESULFONYL-N-METHYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(4-CHLOROPHENYL)METHYL]-1-METHANESULFONYL-N-METHYLPIPERIDINE-3-CARBOXAMIDE include:

Uniqueness

The presence of the methanesulfonyl group, in particular, may enhance its reactivity and interaction with biological targets .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-methyl-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-17(10-12-5-7-14(16)8-6-12)15(19)13-4-3-9-18(11-13)22(2,20)21/h5-8,13H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEMVKRBMQKLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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